molecular formula C7H14O2 B1293826 tert-Butyl propionate CAS No. 20487-40-5

tert-Butyl propionate

Cat. No. B1293826
Key on ui cas rn: 20487-40-5
M. Wt: 130.18 g/mol
InChI Key: JAELLLITIZHOGQ-UHFFFAOYSA-N
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Patent
US05422379

Procedure details

36-Cascade:methane[4]:(3-oxo-6-oxa-2-azaheptylidyne):(3-oxo-2-azapentylidyne):tert-butyl propanoate (16) was prepared (57%), as a spongy white solid, from dodecaacid 11 (5.63 g, 4.2 mmol), amine 2 (21.98 g, 52.9 mmol), DCC (10.89 g, 52.9 mmol) 1-HBT (7.14 g, 52.9 mmol), and DMF (250 mL) via Procedure A: 14.55 g; mp 67°-70° C.; 1H NMR δ1.42 (s, CH3, 324H), 1.95, 2.20 (m, CH2CH2CO, 192H), 2.37 (t, J=5.7Hz, OCH2CH2CO, 8H), 3.32 (s, CH2O, 8H), 3.66 (t, J=5.7 Hz, OCH2, 8H), 6.36 (s, NH, 16H); 13C NMR δ28.1 (CH3), 29.7 (CH2CH2CO), 37.4 (OCH2CH2CO), 45.4 (4°CCore), 57.3 (4°CNH), 67.7 (CH2O), 68.9 (OCH2), 80.4 (CMe3), 170.7 (CONH), 172.6 (CO2); IR 3311 (NH), 1730 (ester C=O), 1661 (amide C=O), 1157, (ester C--O) cm-1. Anal. Calcd for C321H556N16O92 : C, 63.08; H, 9.17; N, 3.67. Found: C, 63.18; H, 8.89; N. 3.79.
[Compound]
Name
methane[4]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
5.63 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
21.98 g
Type
reactant
Reaction Step Three
Name
Quantity
10.89 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
250 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1CCC(N=C=N[CH:10]2[CH2:15][CH2:14]CCC2)CC1.C(O)[C@H](O)[C@H]1[O:23][C:21](=[O:22])[C:20](O)=[C:19]1O.[CH3:28]N(C=O)C>>[C:21]([O:23][C:15]([CH3:14])([CH3:10])[CH3:28])(=[O:22])[CH2:20][CH3:19]

Inputs

Step One
Name
methane[4]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
11
Quantity
5.63 g
Type
reactant
Smiles
Step Three
Name
amine
Quantity
21.98 g
Type
reactant
Smiles
Step Four
Name
Quantity
10.89 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Step Six
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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